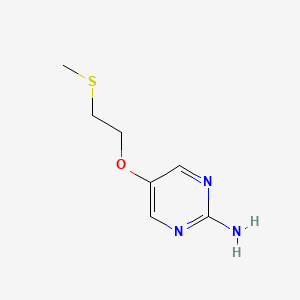

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylsulfanylethoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBGPBKYUSLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCOC1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Abstract

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical guide for its synthesis, designed for researchers and professionals in drug development. We present a robust and well-documented synthetic pathway, grounded in established chemical principles. This guide offers a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization methodologies. The proposed synthesis prioritizes efficiency and scalability, relying on readily accessible starting materials and well-understood reaction classes, such as the Williamson ether synthesis. Each step is supported by authoritative references to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, dictates the overall synthetic strategy. The primary disconnection point is the ether linkage at the C5 position of the pyrimidine ring. This bond can be logically formed through a nucleophilic substitution reaction.

This analysis reveals two primary precursor molecules:

-

An electrophile: A 2-aminopyrimidine ring activated at the 5-position, such as 2-amino-5-hydroxypyrimidine.

-

A nucleophile: The alkoxide derived from the 2-(methylthio)ethanol side chain.

This approach simplifies the synthesis into the preparation of a key intermediate, 2-amino-5-hydroxypyrimidine, followed by a classical Williamson ether synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis is a two-step process starting from commercially available 2-amino-5-bromopyrimidine.

Physicochemical properties of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted 2-aminopyrimidine, its scaffold is recognized as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Understanding its physicochemical profile—including ionization constant (pKa), lipophilicity (LogP), and solubility—is paramount for predicting its pharmacokinetic behavior and suitability as a drug candidate.[3][4]

While publicly available experimental data for this specific molecule is limited, this document serves as a robust framework for its characterization. It synthesizes foundational knowledge of pyrimidine derivatives with field-proven, detailed experimental protocols for determining these critical parameters. By explaining the causality behind methodological choices and providing self-validating workflows, this guide is an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrimidine-based therapeutic agents.

Introduction: The 2-Aminopyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in nature and medicine, forming the core of nucleobases and a wide array of therapeutic agents.[1] Within this class, the 2-aminopyrimidine core has emerged as a cornerstone in modern drug design. It is adept at mimicking the hydrogen bonding pattern of the adenine base in ATP, enabling it to effectively bind to the ATP-binding site of protein kinases and inhibit their function.[2] The dysregulation of kinase activity is a hallmark of numerous diseases, making such inhibitors highly valuable.

This compound (Figure 1) incorporates this critical 2-amino group along with an ether and a methylthio moiety. These substituents are expected to significantly influence its molecular properties, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the theoretical grounding and practical methodologies required to fully characterize this promising molecule.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Core Molecular and Structural Properties

The fundamental identifiers and computed properties of the molecule are summarized below. These data serve as the starting point for all experimental and theoretical assessments.

| Property | Value | Source |

| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | [5] |

| CAS Number | 1006599-54-7 | [5][6] |

| Molecular Formula | C₇H₁₁N₃OS | [5][6] |

| Molecular Weight | 185.25 g/mol | [5][6][7] |

| Canonical SMILES | CSCCOC1=CN=C(N=C1)N | [5] |

| InChIKey | PZXBGPBKYUSLBG-UHFFFAOYSA-N | [5] |

Experimental Determination of Physicochemical Properties

Direct experimental values for this compound are not extensively documented in peer-reviewed literature. Therefore, this section focuses on the authoritative, validated protocols required for their determination.

Ionization Constant (pKa)

Scientific Rationale: The pKa value is critical as it dictates the charge state of the molecule at a given pH.[8] This influences solubility, membrane permeability, and binding interactions with biological targets.[4] For this molecule, the primary sites of protonation are the two pyrimidine ring nitrogens and the exocyclic 2-amino group. Determining their respective pKa values is essential for understanding its behavior at physiological pH (approx. 7.4).

Methodology: pKa Determination via RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust and high-throughput method for pKa determination, requiring minimal sample and being tolerant of impurities.[4] The principle relies on the fact that the neutral and ionized forms of a compound exhibit different retention times on a reverse-phase column.[4]

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of mobile phase buffers across a wide pH range (e.g., from pH 2.0 to 12.0 in 0.5 pH unit increments). Ensure consistent ionic strength across all buffers.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol) at approximately 1 mg/mL.

-

Chromatographic System:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol).

-

Detection: UV-Vis detector set to a wavelength of maximum absorbance for the compound.

-

-

Isocratic Elution: For each pH buffer, perform a series of isocratic runs with varying concentrations of the organic modifier (e.g., 30%, 40%, 50%).[4]

-

Data Acquisition: Record the retention time (t_R) for the compound under each condition. Calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Data Analysis:

-

For each pH, extrapolate the retention factors to 0% organic modifier to obtain k_w.

-

Plot the logarithm of k_w against the mobile phase pH.

-

Fit the resulting data to a sigmoidal curve. The inflection point(s) of the curve correspond to the pKa value(s) of the compound.

-

Caption: Experimental workflow for pKa determination using RP-HPLC.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity is a key determinant of a drug's ADME properties, including its ability to cross cell membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.

Methodology: Lipophilicity Determination via RP-HPLC

Similar to pKa determination, RP-HPLC provides a rapid and reliable measure of lipophilicity, which is correlated with the compound's retention time on a hydrophobic C18 column.[4]

Experimental Protocol:

-

System Setup: Use the same RP-HPLC system as for pKa analysis.

-

Mobile Phase: Prepare an isocratic mobile phase of a specific buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄ determination) and an organic modifier (e.g., Methanol).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times under the same isocratic conditions.

-

Sample Analysis: Inject the sample of this compound and record its retention time.

-

Data Analysis:

-

Calculate the retention factor (k) for the standards and the sample.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.

-

Determine the LogP (or LogD) of the target compound by interpolating its log(k) value onto the calibration curve.

-

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, affecting formulation, bioavailability, and administration routes.[3] Determining this property early is crucial.

Methodology: Kinetic Solubility Assay using Nephelometry

This is a high-throughput method that measures the precipitation of a compound as it is added from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

-

Sample Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: In a 96-well or 384-well plate, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Use a liquid handler to serially dilute the DMSO stock solution directly into the aqueous buffer wells. This creates a gradient of compound concentrations.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity (light scattering) in each well using a nephelometer.

-

Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.

Caption: Workflow for a plate-based kinetic solubility assay.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential to confirm the chemical identity and purity of a synthesized batch of this compound. Based on its structure and data from related pyrimidine derivatives, the following spectral characteristics are anticipated.[9][10][11]

-

¹H-NMR Spectroscopy:

-

Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

-

Amino Protons: A broad singlet (δ 5.0-7.0 ppm, exchangeable with D₂O) corresponding to the -NH₂ group.

-

Ethoxy Protons: Two triplets in the aliphatic region (δ 3.5-4.5 ppm) for the two -CH₂- groups of the ethoxy chain.

-

Methylthio Protons: A sharp singlet (δ 2.0-2.5 ppm) for the S-CH₃ group.

-

-

¹³C-NMR Spectroscopy:

-

Signals in the aromatic region (δ 150-165 ppm) for the pyrimidine ring carbons.

-

Signals for the aliphatic carbons of the ethoxy chain (δ 60-70 ppm) and the methylthio group (δ 15-20 ppm).

-

-

FT-IR Spectroscopy:

-

N-H Stretch: Broad absorption bands around 3100-3400 cm⁻¹ from the primary amine.

-

C=N and C=C Stretch: Sharp absorptions in the 1550-1650 cm⁻¹ region characteristic of the pyrimidine ring.

-

C-O Stretch: A strong absorption band around 1050-1150 cm⁻¹ from the ether linkage.

-

-

Mass Spectrometry (MS):

-

The primary use is to confirm the molecular weight. An ESI-MS spectrum in positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 186.25.

-

Plausible Synthetic Pathway

While multiple synthetic routes are possible, a common and efficient method for constructing 2-aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor.[2] A plausible route would start from a dichlorinated pyrimidine, allowing for sequential and regioselective introduction of the required functional groups.

Caption: A plausible synthetic workflow for the target compound.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, built upon the privileged 2-aminopyrimidine scaffold. Its ultimate utility as a therapeutic agent is intrinsically linked to its physicochemical properties. This guide establishes a comprehensive framework for the empirical determination of its pKa, lipophilicity, and solubility through validated, high-throughput methodologies. The outlined spectroscopic benchmarks and synthetic strategies further equip researchers with the necessary tools for its synthesis and characterization. By systematically applying these protocols, drug discovery teams can accurately profile this compound, enabling informed decisions in the progression toward novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. This compound | C7H11N3OS | CID 58339653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Buy 5-Ethoxy-2-(methylthio)-4-pyrimidinamine [smolecule.com]

- 8. openaccessebooks.com [openaccessebooks.com]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of intensive research.[2] The precise structural characterization of novel pyrimidine derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines.[3][4]

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of a specific pyrimidine derivative, 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine . This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the application of modern spectroscopic techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of unambiguous and reliable structural data.

The target molecule, this compound, possesses a unique combination of functional groups, including a primary amine, an ether linkage, and a thioether, all attached to a central pyrimidine ring. The elucidation of its structure requires a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

| Property | Value | Source |

| Molecular Formula | C7H11N3OS | [5] |

| Molecular Weight | 185.25 g/mol | [5][6] |

| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | [5] |

| CAS Number | 1006599-54-7 | [6] |

Visualizing the Elucidation Workflow

A logical and systematic workflow is crucial for the efficient and accurate structural elucidation of a novel compound. The following diagram illustrates the integrated approach, where data from multiple spectroscopic techniques are synthesized to build a complete structural picture.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. scispace.com [scispace.com]

- 5. This compound | C7H11N3OS | CID 58339653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental six-membered heterocyclic scaffold, is a cornerstone of medicinal chemistry.[1] Its presence in the essential building blocks of life—nucleic acids (cytosine, thymine, and uracil) and vitamin B1—underscores its profound biological relevance.[1][2] This inherent biocompatibility, coupled with its synthetic tractability, has established pyrimidine as a "privileged scaffold" in drug discovery, leading to a vast and ever-expanding portfolio of therapeutic agents with a remarkable breadth of biological activities.[3] This technical guide provides a comprehensive exploration of the significant biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. We will traverse the landscape of their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents, offering field-proven insights and detailed protocols to empower researchers in the quest for novel therapeutics.

The Anticancer Potential of Pyrimidine Derivatives: Targeting the Engines of Malignancy

The fight against cancer has been significantly advanced by the development of pyrimidine-based therapeutics. These compounds exert their effects through a variety of mechanisms, often targeting the very machinery that cancer cells co-opt for their uncontrolled proliferation and survival.[4][5]

Mechanisms of Anticancer Activity

Pyrimidine derivatives employ a multi-pronged approach to combat cancer, with two of the most prominent strategies being the inhibition of critical enzymes involved in nucleotide synthesis and the blockade of aberrant signaling pathways driven by kinases.

-

Inhibition of Thymidylate Synthase (TS): Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[6] By inhibiting TS, pyrimidine derivatives starve cancer cells of a crucial building block for DNA synthesis, leading to cell cycle arrest and apoptosis.[6] 5-Fluorouracil (5-FU), a long-standing and effective anticancer drug, is a classic example of a pyrimidine analog that targets TS.[7]

-

Inhibition of Kinases: Many cancers are driven by the hyperactivity of protein kinases, which act as molecular switches in signaling pathways that control cell growth, proliferation, and survival. Pyrimidine-based compounds have been successfully designed to act as potent kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to constitutive signaling and tumor growth.[8][9] Pyrimidine derivatives can competitively bind to the ATP-binding pocket of EGFR, preventing its activation and downstream signaling.[10]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine-based inhibitors of CDKs can halt the cell cycle, preventing cancer cell division.[9]

-

BCR-ABL Inhibition: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Phenylamino-pyrimidine derivatives like imatinib have revolutionized CML treatment by targeting this oncoprotein.[11]

-

Signaling Pathway Visualization: EGFR Inhibition

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijrpr.com [ijrpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

In Silico Screening of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico screening of the novel compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Leveraging a structure-based virtual screening approach, we will explore its potential as a protein kinase inhibitor, a class of therapeutic agents with significant applications in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. We will navigate the essential stages of in silico drug discovery, from target identification and preparation to molecular docking, and post-simulation analysis, culminating in an assessment of the compound's drug-likeness and potential toxicity profile.

Introduction: The Promise of Pyrimidine Scaffolds and In Silico Screening

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding sites of protein kinases, a family of enzymes frequently dysregulated in cancer and other proliferative diseases.[3][4] The compound of interest, this compound, possesses the characteristic 2-aminopyrimidine moiety, suggesting its potential as a kinase inhibitor.

In silico screening has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate large chemical libraries and prioritize candidates for experimental validation.[5][6] By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict binding affinity and mode, providing critical insights to guide lead optimization. This guide will delineate a robust in silico workflow to probe the therapeutic potential of this compound.

Target Identification: Focusing on Key Protein Kinases

Given the prevalence of the 2-aminopyrimidine scaffold in known kinase inhibitors, we will focus our screening efforts on three well-validated oncological targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of non-small-cell lung cancer and other malignancies.[5][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

-

Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][10]

These kinases have been extensively studied, and numerous crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based virtual screening.

The In Silico Screening Workflow: A Step-by-Step Guide

A successful in silico screening campaign hinges on a meticulously executed workflow. The following sections provide detailed protocols for each stage of the process.

Diagram of the In Silico Screening Workflow

Part 1: Ligand Preparation

The accurate three-dimensional representation of the ligand is paramount for successful docking. This protocol outlines the conversion of the 2D chemical structure of this compound into a docking-ready 3D format.

Experimental Protocol: Ligand Preparation

-

Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CSCCOC1=CN=C(N=C1)N.[11]

-

2D to 3D Conversion:

-

Utilize an online tool such as the "SMILES to Structure" converter on the Leskoff website or ChemDoodle Web Components to generate a 2D depiction from the SMILES string.[4][12]

-

Employ a molecular editor like Avogadro or an online converter to generate a 3D structure from the SMILES string.[13][14][15]

-

-

Energy Minimization:

-

The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a force field like MMFF94 or UFF within Avogadro or a similar program.[16][17][18] This step optimizes the bond lengths, angles, and dihedrals to achieve a more realistic and stable conformation.[19]

-

The rationale for energy minimization is to remove atomic clashes and arrive at a low-energy starting conformation for the docking simulation.[16]

-

-

File Format Conversion:

-

Save the energy-minimized structure in a suitable format for docking, such as .mol2 or .pdb.

-

Use a tool like Open Babel to convert the file to the .pdbqt format required by AutoDock Vina. This format includes atomic charges and defines rotatable bonds.

-

Part 2: Receptor Preparation

The crystal structure of the target protein obtained from the PDB often requires processing to be suitable for docking. This protocol details the necessary steps.

Experimental Protocol: Receptor Preparation

-

Protein Structure Retrieval:

-

Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB):

-

EGFR: PDB ID: 4WKQ (complexed with gefitinib, a pyrimidine-based inhibitor)[20] or 6JZ0 (complexed with a furanopyrimidine inhibitor).[12]

-

VEGFR2: PDB ID: 3VHE (complexed with a pyrrolopyrimidine inhibitor)[21][22] or 1YWN (complexed with a furo[2,3-d]pyrimidine inhibitor).[23]

-

CDK2: PDB ID: 1Y91 (complexed with a pyrazolo[1,5-a]pyrimidine inhibitor)[24][25] or 4BCP (complexed with a 2-amino-4-heteroaryl-pyrimidine inhibitor).[17]

-

-

-

Pre-processing with PyMOL or Chimera:

-

Load the PDB file into a molecular visualization program like PyMOL or UCSF Chimera.

-

Remove non-essential molecules such as water, co-factors, and any co-crystallized ligands. This is crucial as they can interfere with the docking simulation.

-

If the crystal structure contains multiple protein chains, retain only the one that is biologically relevant for the docking study.

-

-

Preparation for Docking using AutoDock Tools:

-

Load the cleaned PDB file into AutoDock Tools.

-

Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared receptor in the .pdbqt format.

-

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[26] This protocol uses AutoDock Vina, a widely used open-source docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

Define a three-dimensional grid box that encompasses the ATP-binding site of the kinase. The center and dimensions of the grid box should be chosen to cover the entire binding pocket.

-

For the selected PDB structures, the binding site can be identified based on the position of the co-crystallized inhibitor.

-

-

Configuration File:

-

Create a configuration text file that specifies the file paths for the prepared receptor and ligand (.pdbqt files), the coordinates of the center of the grid box, and its dimensions.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Vina will perform a conformational search, exploring different poses of the ligand within the binding site and scoring them based on a semi-empirical free energy force field.

-

Post-Screening Analysis: Interpreting the Results

Binding Energy and Pose Analysis

AutoDock Vina provides a ranked list of binding poses for the ligand, along with their corresponding binding affinities (in kcal/mol). A more negative binding energy generally indicates a more favorable binding interaction.[27][28]

Table 1: Representative Binding Energies of Pyrimidine Derivatives against Target Kinases

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |

| Thieno[2,3-d]pyrimidine | EGFR (Wild-Type) | -8.9 | [10] |

| Pyrimidine Derivative | EGFR Kinase Domain | -8.8 | [10] |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | CDK2 (1HCK) | -7.9 | [10] |

| Pyrazoline and Pyrimidine Derivatives | EGFR Kinase | -9.71 | [26] |

| Pyrimidine Derivatives | EGFR and CA IX | -10.74 | [29] |

Note: The binding energies presented are for representative compounds from the cited studies and serve as a benchmark for comparison.

Experimental Protocol: Visualization and Interaction Analysis

-

Visualize Docked Poses:

-

Identify Key Interactions:

-

Analyze the top-ranked poses to identify key molecular interactions, such as:

-

Hydrogen bonds: These are crucial for the specificity and stability of protein-ligand binding.

-

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and receptor.

-

Pi-stacking: Interactions between aromatic rings.

-

-

For kinase inhibitors, hydrogen bonding with the "hinge region" of the ATP-binding site is a critical determinant of binding.

-

ADMET Prediction: Assessing Drug-Likeness and Toxicity

A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9][21] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.

Key ADMET Parameters and Their Interpretation:

-

Lipinski's Rule of Five: A set of guidelines to evaluate the drug-likeness of a compound and its potential for good oral bioavailability.[2][5][6][24][32] The rules are:

-

Molecular weight ≤ 500 Da

-

LogP (octanol-water partition coefficient) ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

-

-

Aqueous Solubility (LogS): Predicts the solubility of the compound in water. Poor solubility can lead to poor absorption.

-

hERG Inhibition: Predicts the potential for the compound to block the hERG potassium channel, which can lead to cardiotoxicity.[1][33][34][35][36]

-

Ames Test: Predicts the mutagenic potential of a compound.[3][7][37][38][39]

A variety of free online tools, such as SwissADME and pkCSM, can be used to predict these properties.

Table 2: Predicted ADMET Properties for a Hypothetical Pyrimidine Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | 350 g/mol | Complies with Lipinski's rule |

| LogP | 3.5 | Complies with Lipinski's rule |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule |

| Aqueous Solubility (LogS) | -4.0 | Moderately soluble |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Test | Non-mutagenic | Low risk of mutagenicity |

Signaling Pathway Context

Understanding the biological context of the target kinases is crucial for interpreting the potential downstream effects of their inhibition.

Diagram of a Simplified EGFR Signaling Pathway

Diagram of a Simplified VEGFR2 Signaling Pathway

References

- 1. Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Multiple Instance Learning Improves Ames Mutagenicity Prediction for Problematic Molecular Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ChemDoodle Web Components | Demos > SMILES [web.chemdoodle.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 8. medium.com [medium.com]

- 9. fiveable.me [fiveable.me]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C7H11N3OS | CID 58339653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. leskoff.com [leskoff.com]

- 13. SMILES to 2D or 3D SDF/Mol Converter [biotech.fyicenter.com]

- 14. Convert SMILES to 3D structure [novoprolabs.com]

- 15. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Energy minimization on manifolds for docking flexible molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biosolveit.de [biosolveit.de]

- 20. GSRS [precision.fda.gov]

- 21. aurlide.fi [aurlide.fi]

- 22. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 25. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]

- 26. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. bioinformaticsreview.com [bioinformaticsreview.com]

- 31. researchgate.net [researchgate.net]

- 32. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 33. mdpi.com [mdpi.com]

- 34. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 35. docs.chemaxon.com [docs.chemaxon.com]

- 36. HERGAI: an artificial intelligence tool for structure-based prediction of hERG inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Ames test - Wikipedia [en.wikipedia.org]

- 39. youtube.com [youtube.com]

A Comprehensive Guide to the Safety and Toxicity Profiling of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and Related Novel Pyrimidine Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel chemical entities for therapeutic use necessitates a rigorous evaluation of their safety and toxicity profile. This guide provides an in-depth technical framework for assessing the safety of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, a representative novel pyrimidine derivative. In the absence of extensive public data on this specific molecule, this document outlines a comprehensive, tiered approach to safety and toxicity assessment, from early-stage in silico predictions to definitive in vivo studies. This guide is designed to be a practical resource for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind each stage of the safety evaluation process. By adhering to the principles of scientific integrity and leveraging established regulatory guidelines, this framework aims to build a robust safety profile for new pyrimidine-based drug candidates, ensuring patient safety and facilitating regulatory approval.

Introduction: The Pyrimidine Scaffold and the Imperative for Safety Assessment

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The subject of this guide, this compound, is a novel pyrimidine derivative with potential therapeutic applications. However, before any clinical utility can be realized, a thorough understanding of its safety and toxicity is paramount.

The journey of a new chemical entity from the laboratory to the clinic is paved with rigorous safety evaluations. Early and comprehensive toxicity testing is not only a regulatory requirement but also a critical step in de-risking a drug development program, saving both time and resources by identifying potential liabilities at an early stage.[1][2][3] This guide will delineate a systematic approach to building a comprehensive safety profile for this compound, serving as a template for other novel pyrimidine derivatives.

Tier 1: In Silico and Early-Stage Assessment

The initial phase of safety assessment leverages computational tools and preliminary in vitro screens to predict potential toxicities and guide further experimental work.

Computational Toxicology: Predicting Liabilities

Before embarking on extensive laboratory testing, in silico models can provide valuable insights into the potential toxicological profile of a compound.[4][5][6][7] These computational tools use a molecule's structure to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

For this compound, a number of properties should be assessed using predictive software:

| Predicted Parameter | Significance | Recommended Tools |

| Mutagenicity | Predicts the potential to cause genetic mutations, a key indicator of carcinogenicity. | ProTox-3.0[4], ToxiM[5], toxCSM[6] |

| Carcinogenicity | Assesses the likelihood of causing cancer. | ProTox-3.0[4], toxCSM[6] |

| Hepatotoxicity | Predicts the potential for liver damage, a common cause of drug attrition.[1][2] | ProTox-3.0[4], toxCSM[6] |

| Cardiotoxicity (hERG Inhibition) | Evaluates the risk of blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmias.[8] | toxCSM[6] |

| LD50 (Median Lethal Dose) | Provides an estimate of acute toxicity. | ProTox-3.0[4], TOPKAT |

Logical Workflow for In Silico Toxicity Prediction

Caption: In silico workflow for initial toxicity assessment.

Physicochemical Properties and Early Formulation

The solubility and stability of a compound are critical for its biological activity and for the reliability of in vitro and in vivo assays. Preliminary assessment of these properties should be conducted early.

Tier 2: In Vitro Toxicology Screening

In vitro assays provide the first experimental data on the biological effects of a compound and are essential for prioritizing candidates for further development.[1][2][9]

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which a compound causes cell death.[10][11] Two common methods are the MTT and LDH assays.[12][13][14][15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Experimental Protocol: LDH Release Assay

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+.

-

Colorimetric Measurement: Measure the formation of the colored formazan product, which is proportional to the amount of LDH released from damaged cells, using a microplate reader.[11][14]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.[11]

Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for conducting MTT and LDH cytotoxicity assays.

Genotoxicity Assays

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, which can lead to cancer or heritable defects. The bacterial reverse mutation assay, or Ames test, is a standard initial screen.[16][17][18]

Experimental Protocol: Ames Test

-

Bacterial Strains: Utilize multiple strains of Salmonella typhimurium with different mutations in the histidine operon.[16][17]

-

Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[16]

-

Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on a histidine-deficient agar medium.[19]

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[18]

This assay should be performed in compliance with ICH S2(R1) guidelines.[20][21][22][23][24]

Safety Pharmacology Screening

Early in vitro safety pharmacology assays can identify potential adverse effects on major physiological systems.

hERG Assay for Cardiotoxicity

The hERG (human Ether-à-go-go-Related Gene) assay is a critical screen for assessing the risk of drug-induced QT interval prolongation, a potentially fatal cardiac side effect.[8]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).[8][25]

-

Automated Patch Clamp System: Employ a high-throughput automated patch clamp system (e.g., QPatch or SyncroPatch).[8]

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Electrophysiological Recording: Record the hERG channel current in response to a specific voltage protocol.[25]

-

Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Tier 3: In Vivo Toxicology Studies

In vivo studies in animal models are essential for understanding the systemic effects of a compound and are a prerequisite for human clinical trials.[3][26][27][28][29] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Toxicity Studies

Single-dose toxicity studies are performed to determine the median lethal dose (LD50) and to identify the signs of toxicity and the target organs.[30][31]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Species Selection: Typically conducted in two rodent species (e.g., rats and mice).

-

Dosing: Administer a single oral dose of this compound to a small number of animals.

-

Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

-

Endpoint: The study is complete when a sufficient number of reversals in the outcome have been observed to allow for the calculation of the LD50.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies are designed to evaluate the toxic effects of a compound after prolonged exposure. The duration of these studies is guided by the intended duration of the clinical trials.[32][33]

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

-

Species Selection: Use one rodent and one non-rodent species.

-

Dose Groups: Include a control group and at least three dose levels (low, mid, and high).

-

Dosing: Administer this compound daily for 28 days.

-

In-life Observations: Conduct regular clinical observations, body weight measurements, and food consumption monitoring.

-

Clinical Pathology: Collect blood and urine samples at specified time points for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the study, perform a full necropsy, weigh the major organs, and collect tissues for histopathological examination.

-

Recovery Group: Often includes a recovery group to assess the reversibility of any observed toxic effects.

Logical Flow for Preclinical In Vivo Safety Assessment

Caption: Tiered approach for in vivo toxicology and safety pharmacology.

Safety Pharmacology Core Battery

The safety pharmacology core battery investigates the effects of the test substance on vital functions, including the cardiovascular, respiratory, and central nervous systems, as mandated by ICH S7A guidelines.[34][35][36][37][38]

Data Integration and Risk Assessment

The culmination of the safety and toxicity profiling is the integration of all data from in silico, in vitro, and in vivo studies to form a comprehensive risk assessment. This involves identifying any hazards, establishing a no-observed-adverse-effect level (NOAEL), and determining a safe starting dose for first-in-human clinical trials.

Conclusion

The safety and toxicity assessment of a novel pyrimidine derivative such as this compound is a complex but essential process in drug development. By employing a systematic, tiered approach as outlined in this guide, researchers can efficiently and effectively characterize the safety profile of new chemical entities. This not only fulfills regulatory requirements but, more importantly, ensures the safety of patients who may one day benefit from these new therapies. The principles and protocols described herein provide a robust framework for making informed decisions and advancing promising drug candidates with confidence.

References

- 1. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 2. news-medical.net [news-medical.net]

- 3. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 5. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 6. toxCSM | Home [biosig.lab.uq.edu.au]

- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 9. criver.com [criver.com]

- 10. kosheeka.com [kosheeka.com]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. m.youtube.com [m.youtube.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Ames test - Wikipedia [en.wikipedia.org]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]

- 23. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 24. researchgate.net [researchgate.net]

- 25. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 26. hoeford.com [hoeford.com]

- 27. pacificbiolabs.com [pacificbiolabs.com]

- 28. labinsights.nl [labinsights.nl]

- 29. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 30. pacificbiolabs.com [pacificbiolabs.com]

- 31. altasciences.com [altasciences.com]

- 32. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 33. The Predictive Value of Non-Clinical Testing: Repeated-Dose Toxicity | EUPATI Open Classroom [learning.eupati.eu]

- 34. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 35. fda.gov [fda.gov]

- 36. ICH Official web site : ICH [ich.org]

- 37. Safety Pharmacology Studies ICH guideline S7A | PPTX [slideshare.net]

- 38. altasciences.com [altasciences.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a novel pyrimidine derivative with potential for biological activity. Its structural features suggest that it may interact with various cellular targets, making it a candidate for drug discovery and development.

This document provides detailed application notes and protocols for the initial characterization of this compound in common cell-based assays. Given the novelty of this compound, the following protocols are proposed based on the well-established activities of the broader pyrimidine class of molecules. These assays are designed to be robust and provide a foundational understanding of the compound's cytotoxic, antiviral, and antimicrobial potential.

Compound Information

| Compound Name | This compound |

| CAS Number | 1006599-54-7 |

| Molecular Formula | C7H11N3OS |

| Molecular Weight | 185.25 g/mol [2] |

| Purity | >95% |

| Appearance | Solid |

Storage and Handling: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[3] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][4] For detailed safety information, please refer to the Safety Data Sheet (SDS).[3][4][5][6]

Proposed Screening Strategy

Due to the lack of specific biological data for this compound, a tiered screening approach is recommended. This strategy begins with a broad assessment of cytotoxicity, followed by more specific functional assays based on the general activities of pyrimidine derivatives.

Figure 1: A tiered screening strategy for this compound.

Part 1: Anticancer Activity Screening

Many pyrimidine derivatives have been investigated for their potential to inhibit tumor cell proliferation.[1] Therefore, a primary assessment of the anticancer potential of this compound is a logical starting point.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[5][7] This assay will determine the concentration at which the compound exhibits cytotoxic effects on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

| Parameter | Description |

| Cell Lines | MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer) |

| Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 - 72 hours |

| Positive Control | Doxorubicin |

| Vehicle Control | DMSO (at the same concentration as the highest compound dose) |

Potential Mechanism of Action Studies

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. Some pyrimidine derivatives are known to inhibit kinases such as Polo-like kinase 4 (PLK4) or Bruton's tyrosine kinase (Btk), which are involved in cell cycle regulation and signaling pathways crucial for cancer cell proliferation.[9][10][11]

Workflow for Investigating Kinase Inhibition:

Figure 2: Workflow for investigating potential kinase inhibition.

Part 2: Antiviral Activity Screening

The pyrimidine scaffold is present in several antiviral drugs. Therefore, evaluating the antiviral potential of this compound against a representative virus is a valuable secondary screen.

Plaque Reduction Assay

This assay is a standard method to quantify the effect of a compound on the replication of a plaque-forming virus.[9]

Principle: A confluent monolayer of host cells is infected with a virus, which, if not inhibited, will replicate and cause localized cell death, forming "plaques." The presence of an effective antiviral compound will reduce the number or size of these plaques.

Protocol:

-

Cell Seeding:

-

Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) to form a confluent monolayer.

-

-

Compound and Virus Incubation:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.

-

Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1-2 hours to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the respective compound concentrations.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a formaldehyde solution.

-

Stain the cells with a crystal violet solution. The viable cells will stain purple, while the plaques will appear as clear zones.

-

Count the number of plaques in each well.

-

Data Analysis:

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

| Parameter | Description |

| Host Cell Line | Vero (or other susceptible cell line) |

| Virus | Herpes Simplex Virus (HSV) or another plaque-forming virus |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 2-3 days |

| Positive Control | Acyclovir (for HSV) |

| Vehicle Control | DMSO |

Part 3: Antimicrobial Activity Screening

Given that many pyrimidine derivatives exhibit antibacterial and antifungal properties, assessing the antimicrobial activity of this compound is a relevant line of investigation.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.[12]

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added to aid in the visualization of bacterial viability.[13]

-

Data Analysis:

The MIC value is reported as the lowest concentration that inhibits bacterial growth.

| Parameter | Description |

| Bacterial Strains | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |

| Inoculum Size | ~5 x 10^5 CFU/mL |

| Compound Concentrations | Serial two-fold dilutions (e.g., from 128 µg/mL to 0.25 µg/mL) |

| Incubation Time | 18-24 hours |

| Positive Control | Gentamicin or other appropriate antibiotic |

| Growth Control | Broth with bacterial inoculum, no compound |

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic, antiviral, and antimicrobial properties, researchers can gain valuable insights into its potential as a lead compound for drug development. It is important to note that these are foundational assays, and any significant findings should be followed up with more detailed mechanistic studies to elucidate the specific cellular targets and pathways affected by this novel pyrimidine derivative.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-based assays | VirusBank Platform [virusbankplatform.be]

- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. benchchem.com [benchchem.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: High-Throughput Screening of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine Libraries

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. This document provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on the 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine core. We present a strategic framework and detailed protocols for researchers, scientists, and drug development professionals engaged in identifying novel modulators of biologically relevant targets. This guide emphasizes a holistic approach, from library management and assay development to hit validation and confirmation, ensuring scientific integrity and the generation of high-quality, actionable data.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are integral to a wide array of biological processes, exhibiting diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The this compound scaffold, in particular, offers a versatile platform for chemical modification, enabling the exploration of extensive chemical space to identify potent and selective modulators of various biological targets. High-throughput screening (HTS) is an essential methodology in modern drug discovery, allowing for the rapid and efficient testing of large compound libraries to identify "hits" that can be further optimized into lead compounds.[4][5][6][7]

This application note details a robust workflow for the HTS of this compound libraries, encompassing critical stages from initial assay design to the confirmation of promising candidates.

Strategic HTS Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution.[5] The workflow can be broadly divided into four key phases: Assay Development and Validation, Primary Screening, Hit Confirmation, and Hit-to-Lead.

Caption: A strategic workflow for a high-throughput screening campaign.

Library Preparation and Management

The quality and diversity of the screening library are paramount to the success of an HTS campaign.[7]

Protocol 1: Library Preparation

-

Compound Acquisition and QC: Source the this compound library from a reputable vendor or internal synthesis. Perform quality control on a representative subset of compounds using LC-MS to confirm identity and purity (>95%).

-

Solubilization: Dissolve compounds in 100% DMSO to a stock concentration of 10 mM.

-

Plating: Using an automated liquid handler, transfer the compound stocks into 384-well source plates.[8][9][10] Include empty wells for negative controls (DMSO only) and wells with known inhibitors/activators for positive controls.

-

Storage: Store the source plates at -20°C in a desiccated environment to prevent water absorption and compound precipitation.

Assay Development and Validation

The development of a robust and reliable assay is the cornerstone of a successful HTS campaign.[11][12] The choice of assay format, whether biochemical or cell-based, will depend on the biological target and the desired endpoint.[13][14][15]

Biochemical Assays: AlphaScreen Example

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a versatile, bead-based technology suitable for studying biomolecular interactions.[16][17][18][19]

Principle of AlphaScreen: This technology utilizes two types of beads: a Donor bead and an Acceptor bead.[18] When in close proximity (within ~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[16][18]

Caption: The basic principle of an AlphaScreen assay.

Protocol 2: AlphaScreen Assay for Protein-Protein Interaction

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Dilute biotinylated protein A and GST-tagged protein B to their optimal concentrations in Assay Buffer.

-

Dilute Streptavidin Donor beads and Anti-GST Acceptor beads in Assay Buffer to their final working concentrations. Note: Protect beads from light.[20]

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the compound from the library plate (or DMSO/positive control) to the assay plate.

-

Add 5 µL of biotinylated protein A.

-

Add 5 µL of GST-tagged protein B.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the bead mixture (Donor and Acceptor).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Cell-Based Assays: Reporter Gene Assay Example

Cell-based assays provide a more physiologically relevant context for screening.[21][22][23] Reporter gene assays are a common format where the expression of a reporter protein (e.g., luciferase) is linked to the activation of a specific signaling pathway.[22]

Protocol 3: Luciferase Reporter Gene Assay

-

Cell Culture and Plating:

-

Culture cells stably expressing the reporter construct in appropriate media.

-

Seed cells into 384-well white, clear-bottom plates at a predetermined optimal density.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Add the compounds from the library plate to the cells using an automated liquid handler.

-

Incubate for the desired time period (e.g., 6-24 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add a luciferase substrate reagent (e.g., ONE-Glo™).

-

Incubate for 10 minutes to allow for cell lysis and signal stabilization.

-

-

Data Acquisition: Measure luminescence using a plate reader.

Assay Validation

Before commencing a full-scale HTS, the assay must be validated to ensure its robustness and suitability for automation.[24] A key statistical parameter used for this is the Z'-factor.[5]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

-

SD_pos = Standard deviation of the positive control

-

SD_neg = Standard deviation of the negative control

-

Mean_pos = Mean of the positive control

-

Mean_neg = Mean of the negative control

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 to 0.5 | Acceptable |

| < 0 | Unacceptable |

A pilot screen of a small subset of the library is performed to ensure a Z'-factor of >0.5 is consistently achieved.[24]

Primary Screening and Data Analysis

The primary screen involves testing the entire compound library at a single concentration to identify initial "hits."[4]

Protocol 4: Primary HTS

-

Automation: Utilize an integrated robotic system for liquid handling, plate transport, and incubation to ensure consistency and high throughput.[4][25]

-

Execution: Perform the validated assay on the entire this compound library.

-

Data Analysis:

-

Normalization: Raw data from each plate should be normalized to the plate-specific controls to minimize plate-to-plate variability.

-

Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.[4] A Z-score threshold (e.g., >3 or <-3) is set to define a hit.

-

Hit Confirmation and Validation

The initial hits from the primary screen require rigorous confirmation to eliminate false positives and validate their activity.[26][27][28]

Protocol 5: Hit Confirmation

-

Re-testing: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity.

-

Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50).

-

Orthogonal Assays: Employ a different assay format that measures the same biological endpoint but with a different technology to ensure the observed activity is not an artifact of the primary assay.[28]

-

Counter-Screens: If the primary assay is prone to specific types of interference (e.g., luciferase inhibitors), a counter-screen should be performed to identify and eliminate these compounds.[29]

Preliminary Structure-Activity Relationship (SAR) and Hit-to-Lead

Once a set of validated hits is obtained, preliminary SAR analysis can begin to identify common structural features among the active compounds.[24] This information guides the selection of hits for further optimization in the hit-to-lead stage of drug discovery.

Conclusion

The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this application note provide a robust framework for conducting a successful HTS campaign, from initial planning to the identification of validated hits. By adhering to these principles of scientific rigor and utilizing advanced automation and data analysis techniques, researchers can maximize the potential of their screening efforts.

References

- 1. Buy 5-Ethoxy-2-(methylthio)-4-pyrimidinamine [smolecule.com]

- 2. scispace.com [scispace.com]

- 3. wjarr.com [wjarr.com]

- 4. High-throughput screening - Wikipedia [en.wikipedia.org]

- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 6. news-medical.net [news-medical.net]

- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. insightaceanalytic.com [insightaceanalytic.com]

- 9. dispendix.com [dispendix.com]

- 10. ibisscientific.com [ibisscientific.com]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. Assay Development for High-Throughput Drug Screening Against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. revvity.com [revvity.com]

- 18. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]

- 22. marinbio.com [marinbio.com]

- 23. lifescienceglobal.com [lifescienceglobal.com]

- 24. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 25. criver.com [criver.com]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. Hit confirmation, hit validation – REVIVE [revive.gardp.org]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]

Using 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine as a chemical probe

Abstract

This document provides a comprehensive guide for the use of 5-(2-(methylthio)ethoxy)pyrimidin-2-amine, herein designated as MTEP-2A, as a chemical probe. While MTEP-2A is a novel compound with limited characterization in published literature, its 2-aminopyrimidine core is a well-established scaffold for potent and selective kinase inhibitors.[1][2][3] This application note is built upon the hypothesized, yet plausible, activity of MTEP-2A as a selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7). Detailed protocols are provided for in vitro kinase inhibition assays, cellular target engagement confirmation, and the investigation of downstream signaling pathways.

Introduction to MTEP-2A

Chemical probes are essential small molecules for dissecting complex biological processes and validating novel drug targets.[4][5][6] The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the hinge region of the ATP-binding pocket of many protein kinases.[3] MTEP-2A (this compound) is a novel compound featuring this core structure. Based on this structural class, we propose MTEP-2A as a selective inhibitor of MAP4K7, a serine/threonine kinase involved in cellular stress and inflammatory signaling pathways. This guide provides researchers with the necessary protocols to utilize MTEP-2A for investigating MAP4K7 biology.

Table 1: Physicochemical Properties of MTEP-2A

| Property | Value | Source |

| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | PubChem |

| Molecular Formula | C₇H₁₁N₃OS | PubChem[7] |

| Molecular Weight | 185.25 g/mol | PubChem[7] |

| CAS Number | 1006599-54-7 | ChemUniverse[8] |

| Purity | >95% | --- |

| Solubility | Soluble in DMSO (>20 mg/mL), sparingly soluble in aqueous buffers | --- |

Hypothesized Mechanism of Action